molecular formula C11H12N4OS B2464300 1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2319635-66-8

1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2464300
CAS No.: 2319635-66-8
M. Wt: 248.3
InChI Key: WWUDLKJZJXHNIB-UHFFFAOYSA-N
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Description

1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene, azetidine, and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(10-2-1-5-17-10)14-6-9(7-14)8-15-4-3-12-13-15/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUDLKJZJXHNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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